![molecular formula C19H18FN5O2 B361618 3-{2-[4-(4-氟苯基)-1-哌嗪基]-2-氧代乙基}-1,2,3-苯并三氮唑-4(3H)-酮 CAS No. 440332-26-3](/img/structure/B361618.png)
3-{2-[4-(4-氟苯基)-1-哌嗪基]-2-氧代乙基}-1,2,3-苯并三氮唑-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
FBP is believed to exert its effects by inhibiting the activity of various enzymes and receptors in the body. For example, FBP has been shown to inhibit the activity of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the body. This, in turn, leads to vasodilation and increased blood flow.
FBP has also been shown to modulate the activity of the dopamine system by enhancing the release of dopamine in the brain. This may be due to FBP's ability to inhibit the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
FBP has been shown to have a variety of biochemical and physiological effects. For example, FBP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FBP has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
In addition, FBP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. FBP has also been shown to increase blood flow by inhibiting the activity of PDE5.
实验室实验的优点和局限性
FBP has several advantages for use in lab experiments. For example, FBP is relatively easy to synthesize and is stable under a variety of conditions. FBP is also soluble in a variety of solvents, which makes it easy to work with in the lab.
However, there are also limitations to using FBP in lab experiments. For example, FBP has low bioavailability, which may limit its effectiveness in vivo. In addition, FBP has not been extensively studied in animal models, which may limit its potential applications.
未来方向
There are several future directions for research on FBP. For example, further studies are needed to determine the effectiveness of FBP as an anticancer agent in vivo. In addition, more research is needed to determine the potential applications of FBP as a modulator of the dopamine system.
Furthermore, studies are needed to determine the safety and efficacy of FBP in animal models. This will be important for determining the potential applications of FBP in humans.
Conclusion:
FBP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP has been extensively studied for its potential as an anticancer agent, PDE5 inhibitor, and modulator of the dopamine system. While there are limitations to using FBP in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine the potential applications of FBP in humans.
合成方法
The synthesis of FBP involves the reaction of 4-(4-fluorophenyl)piperazine with ethyl 2-oxoacetate in the presence of triethylamine. The resulting intermediate is then treated with 1,2,3-benzotriazole-4-carboxylic acid to yield FBP.
科学研究应用
PPARα、-γ 和 -δ 激动剂
该化合物已被描述为一种有效的 PPARα、-γ 和 -δ 三重激动剂 . 这意味着它可以与这三种类型的过氧化物酶体增殖物激活受体 (PPAR) 结合并激活它们,这些受体参与调节细胞过程,例如脂质代谢和炎症 .
抗病毒活性
吲哚衍生物,包括该化合物,据报道具有抗病毒活性 . 它们已针对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒进行了测试 .
抗炎活性
吲哚衍生物也表现出抗炎活性 . 这表明该化合物可能用于治疗炎症性疾病 .
抗癌活性
该化合物的抗癌活性是另一个令人关注的领域 . 已发现吲哚衍生物能抑制各种类型的癌细胞的生长 .
抗 HIV 活性
属性
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCKPQJKSDNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethyl-6-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B361553.png)

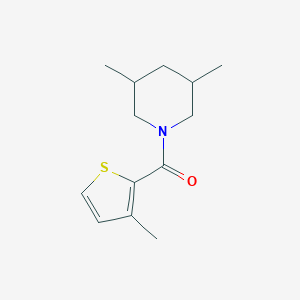
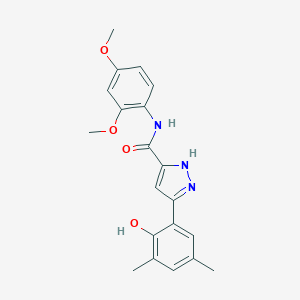
![[9-(5-bromo-2-ethoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B361561.png)
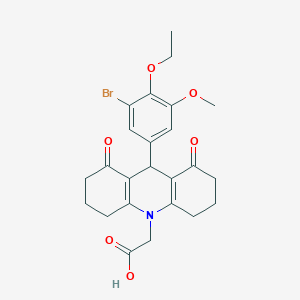
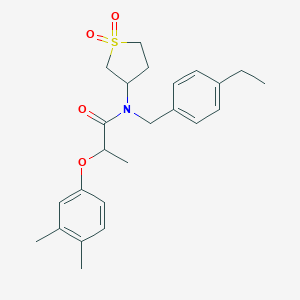
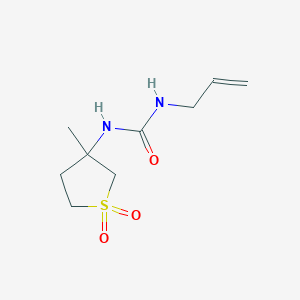
![Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B361576.png)
![1-(4-Fluorophenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B361578.png)
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B361580.png)
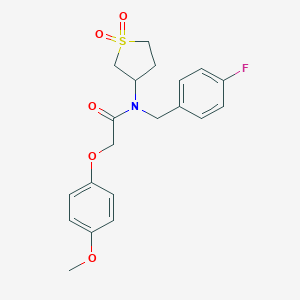
![N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B361582.png)
![7-Bromo-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361583.png)